Cas no 1186194-32-0 (2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride)

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride
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- MDL: MFCD23134698
- インチ: 1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3
- InChIKey: VISFLVDSLXMOOO-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(=O)C1=C(F)C=CC(NS(CCC)(=O)=O)=C1F
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294624-500mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294624-100mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 100mg |
$340 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-100mg |
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |
1186194-32-0 | 98% | 100mg |
¥4294.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-250mg |
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |
1186194-32-0 | 98% | 250mg |
¥8610.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1294624-500mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 500mg |
$1115 | 2025-02-28 | |
eNovation Chemicals LLC | Y1294624-100mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 100mg |
$340 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-50mg |
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |
1186194-32-0 | 98% | 50mg |
¥2475.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1294624-50mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 50mg |
$240 | 2025-02-21 | |
eNovation Chemicals LLC | Y1294624-100mg |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |
1186194-32-0 | 95% | 100mg |
$340 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-500mg |
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |
1186194-32-0 | 98% | 500mg |
¥13406.00 | 2024-08-09 |
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chlorideに関する追加情報
Introduction to 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (CAS No: 1186194-32-0)
2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride, identified by the CAS number 1186194-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoyl chlorides, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both fluoro and sulfonylamino functional groups in its molecular structure imparts unique chemical properties, making it a valuable building block for the development of novel therapeutic agents.
The fluoro substituents at the 2 and 6 positions of the benzene ring play a crucial role in modulating the electronic and steric properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. These characteristics have made fluoro-substituted compounds increasingly popular in drug design, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs. The sulfonylamino group at the 3-position further contributes to the compound's versatility by providing a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in exploring the potential applications of 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride in medicinal chemistry. Researchers have been investigating its utility as a precursor for synthesizing novel sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides have long been recognized for their antimicrobial, anti-inflammatory, and anticonvulsant properties. By incorporating fluoro and sulfonylamino groups into these molecules, scientists aim to enhance their efficacy and selectivity against target enzymes or receptors.
One of the most compelling aspects of 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride is its role as a key intermediate in the synthesis of fluorinated sulfonamides. These derivatives have shown promise in preclinical studies as potential treatments for various diseases. For instance, fluorinated sulfonamides have been explored as inhibitors of enzymes involved in cancer progression, such as tyrosine kinases. The ability of these compounds to interact with biological targets with high affinity and selectivity is largely attributed to the presence of fluorine atoms, which can fine-tune electronic interactions and hydrophobic effects.
The propane-1-sulfonylamino moiety in the compound's structure also contributes to its reactivity and functionality. This group can undergo various chemical transformations, including nucleophilic substitution reactions, which allow for the introduction of additional functional groups. Such modifications are essential for tailoring the properties of drug candidates to meet specific therapeutic requirements. For example, researchers have utilized this intermediate to develop fluorinated sulfonamides with enhanced solubility or improved bioavailability.
Recent advancements in synthetic methodologies have further expanded the applications of 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks incorporating this compound as a core scaffold. These methods have allowed chemists to access novel derivatives with tailored biological activities more rapidly and efficiently than traditional synthetic approaches.
The pharmaceutical industry has also shown interest in leveraging 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride for developing next-generation therapeutics. Fluorinated compounds are increasingly being incorporated into drug candidates due to their favorable pharmacokinetic profiles and improved therapeutic outcomes. For instance, fluoro-modified sulfonamides have been investigated as potential treatments for infectious diseases caused by resistant pathogens. The ability of these compounds to disrupt essential biological processes while maintaining high selectivity makes them attractive candidates for clinical development.
In conclusion,2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (CAS No: 1186194-32-0) represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features—comprising fluoro substituents and a sulfonylamino group—make it an excellent starting point for synthesizing novel bioactive molecules. The growing body of research on fluorinated sulfonamides underscores the importance of this compound in drug discovery efforts aimed at addressing unmet medical needs.
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